molecular formula C17H19N5O2 B11144009 6-imino-7-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11144009
M. Wt: 325.4 g/mol
InChI Key: MFOKIQLDJJOCCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[840One common approach is the use of N-heterocyclic carbenes (NHC) as both ligands and organocatalysts . The reaction typically involves the condensation of acetophenones with benzylic amines in the presence of an oxidant, such as tert-butylhydroperoxide (TBHP), to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-imino-7-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-imino-7-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of multiple functional groups allows it to participate in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-7-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its triazatricyclo ring system and the presence of multiple functional groups

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

6-imino-7-methyl-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H19N5O2/c1-10(2)9-19-16(23)11-8-12-15(21(3)14(11)18)20-13-6-4-5-7-22(13)17(12)24/h4-8,10,18H,9H2,1-3H3,(H,19,23)

InChI Key

MFOKIQLDJJOCCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C

Origin of Product

United States

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